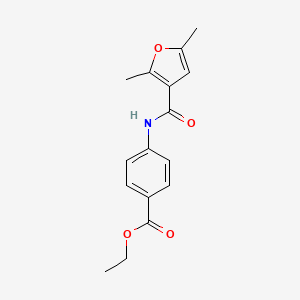

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-4-20-16(19)12-5-7-13(8-6-12)17-15(18)14-9-10(2)21-11(14)3/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLUNTOVPCRQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate typically involves the esterification of 4-(2,5-dimethylfuran-3-carboxamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, potentially inhibiting the function of enzymes or receptors. The furan ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamido]benzoate

- 2,5-Dimethylfuran

- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)

Uniqueness

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is unique due to its specific combination of a benzoate ester, a dimethyl-substituted furan ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carboxamides, featuring a furan moiety that contributes to its biological profile. The structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.30 g/mol

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains, suggesting a potential for development as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation. For example, a study highlighted that ethyl derivatives could significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Effects

In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MDA-MB-231). The compound exhibited an IC value of 25 µM, indicating significant cytotoxicity. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity | IC (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 25 | MDA-MB-231 |

| Ethyl 4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylate | Analgesic/Anti-inflammatory | 20 | Carrageenan edema model |

| N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide | Antimicrobial | 32 | Staphylococcus aureus |

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 2,5-dimethylfuran-3-carboxylic acid with 4-aminobenzoic acid ethyl ester using coupling agents like EDCI/HOBt or DCC to form the carboxamido linkage.

Esterification : If starting from 4-aminobenzoic acid, protect the amine, perform esterification with ethanol under acidic conditions, then deprotect and proceed with amide coupling.

Optimization Tips :

- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of the ester group.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution).

- Control temperature (0–25°C) during coupling to reduce side reactions .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify ester protons (δ ~4.3–4.5 ppm, quartet), aromatic protons (δ ~7.8–8.1 ppm, doublets), and dimethylfuran protons (δ ~2.2–2.4 ppm, singlets for methyl groups).

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and amide carbonyl (δ ~168–172 ppm).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₆H₁₇NO₅).

- FT-IR : Detect ester C=O (~1720 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches .

Advanced: How does the 2,5-dimethylfuran-3-carboxamido group influence the compound’s reactivity in biological or catalytic systems?

Answer:

The furan ring and amide group contribute to:

- Electron-Withdrawing Effects : The amide carbonyl stabilizes transition states in nucleophilic acyl substitution, enhancing reactivity in enzymatic or catalytic environments.

- Hydrogen Bonding : The amide NH acts as a hydrogen bond donor, facilitating interactions with biological targets (e.g., enzymes or receptors).

- Steric Hindrance : The 2,5-dimethyl groups on the furan may restrict conformational flexibility, affecting binding affinity.

Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with protein targets, validated by SPR or ITC binding assays .

Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures).

- Data Collection : Ensure high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.

- Validation : Cross-check with PLATON for twinning or disorder. For ambiguous electron density, employ DFT geometry optimization (e.g., Gaussian 16) .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring.

- Moisture Sensitivity : Keep under inert gas (Ar/N₂) due to hydrolytic susceptibility of the ester and amide groups.

- Temperature : Store at –20°C for long-term stability. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (HPLC monitoring) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.

- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC).

- Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity. Cross-reference with structural analogs (e.g., ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.